molecular formula C7H7N3S B13672092 Thieno[2,3-d]pyrimidin-6-ylmethanamine

Thieno[2,3-d]pyrimidin-6-ylmethanamine

Cat. No.: B13672092
M. Wt: 165.22 g/mol
InChI Key: PCFKEXSYFDGJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fused Heterocycles in Academic Drug Discovery

Fused heterocyclic compounds, characterized by the sharing of one or more bonds between two or more rings, are integral to the field of medicinal chemistry. Their rigid structures provide a well-defined three-dimensional arrangement of atoms, which can facilitate precise interactions with biological macromolecules such as enzymes and receptors. This conformational rigidity often translates into higher binding affinities and selectivities for their intended targets. Furthermore, the diverse array of heteroatoms and substitution patterns that can be incorporated into these fused systems allows for the fine-tuning of their physicochemical properties, including solubility, lipophilicity, and metabolic stability. This modularity is a significant advantage in the iterative process of drug design and optimization.

Thieno[2,3-d]pyrimidine (B153573) as a Privileged Scaffold and Purine (B94841) Bioisostere

The thieno[2,3-d]pyrimidine nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template for the development of ligands for multiple, distinct biological targets. Structurally, it is recognized as a bioisostere of purine, a fundamental component of nucleic acids and a key player in numerous cellular signaling pathways. ijacskros.comnih.govsci-hub.se This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to mimic endogenous purines and interact with purinergic receptors and enzymes, leading to a broad spectrum of pharmacological activities. sci-hub.se The replacement of the imidazole (B134444) ring of purine with a thiophene (B33073) ring in the thieno[2,3-d]pyrimidine scaffold offers opportunities for novel substitution patterns and altered electronic properties, which can be exploited to achieve improved potency and selectivity. nih.gov

Historical Context and Evolution of Thieno[2,3-d]pyrimidin-6-ylmethanamine Research

The exploration of the thieno[2,3-d]pyrimidine scaffold dates back several decades, with early research focusing on the synthesis of the core heterocyclic system and the investigation of its fundamental chemical reactivity. nih.gov The synthesis of various derivatives and their initial screening for biological activity laid the groundwork for future drug discovery efforts.

A significant advancement in the field was the development of combinatorial libraries of substituted thieno[2,3-d]pyrimidines, which allowed for the rapid generation and screening of a large number of compounds. For instance, the parallel solution-phase synthesis of substituted thieno[2,3-d]pyrimidin-2-ylmethanamines demonstrated the feasibility of creating diverse chemical libraries based on this scaffold. enamine.net This approach, based on the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile (B46850), provided a versatile platform for introducing chemical diversity at multiple positions of the thieno[2,3-d]pyrimidine core. enamine.net

More specifically, research into 6-substituted thieno[2,3-d]pyrimidine analogs has been a pivotal area of investigation. These studies have been instrumental in elucidating the structure-activity relationships (SAR) associated with substitution at this position. For example, the discovery of 6-substituted thieno[2,3-d]pyrimidine compounds as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase) highlighted the potential of this class of compounds in cancer therapy. nih.gov These findings have spurred further exploration of the 6-position as a key site for modification to enhance therapeutic efficacy.

Current Research Landscape and Future Directions for this compound and its Derivatives

The current research landscape for this compound and its derivatives is vibrant and multifaceted, with a strong focus on oncology. The demonstrated activity of related compounds as kinase inhibitors has made this a particularly active area of investigation. nih.gov

Table 1: Selected Research Findings on Thieno[2,3-d]pyrimidine Derivatives

Research Area Key Findings
Anticancer Activity Derivatives have shown potent activity as VEGFR-2 kinase inhibitors, crucial in tumor angiogenesis. nih.gov
Enzyme Inhibition 6-substituted analogs act as dual inhibitors of key enzymes in de novo purine nucleotide biosynthesis. nih.gov

| Combinatorial Synthesis | Development of parallel synthesis techniques for creating libraries of substituted thieno[2,3-d]pyrimidines. enamine.net |

Future research is likely to focus on several key areas. The optimization of the pharmacokinetic and pharmacodynamic properties of existing lead compounds will be a priority. This will involve medicinal chemistry efforts to improve metabolic stability, oral bioavailability, and target residence time. Furthermore, the exploration of novel therapeutic applications beyond oncology is a promising avenue. Given the diverse biological activities of the thieno[2,3-d]pyrimidine scaffold, it is plausible that derivatives of this compound could find utility in the treatment of inflammatory diseases, infectious diseases, and neurological disorders. nih.gov

The development of more selective and potent derivatives will also be a major focus. This will be aided by the use of computational modeling and structure-based drug design to guide the synthesis of new analogs with improved target engagement. The elucidation of the precise molecular mechanisms of action of these compounds will also be critical for their successful clinical translation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

thieno[2,3-d]pyrimidin-6-ylmethanamine

InChI

InChI=1S/C7H7N3S/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H,2,8H2

InChI Key

PCFKEXSYFDGJCM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC=NC=C21)CN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Thieno 2,3 D Pyrimidin 6 Ylmethanamine and Its Analogs

Established Synthetic Pathways to the Thieno[2,3-d]pyrimidine (B153573) Core

The construction of the fused thieno[2,3-d]pyrimidine ring system is the foundational step in the synthesis of its derivatives. The versatility of this scaffold is matched by the variety of synthetic routes developed for its assembly, which typically involve the initial formation of a substituted aminothiophene ring followed by the annulation of the pyrimidine (B1678525) ring. sci-hub.sersc.org

Cyclization Reactions for Thienopyrimidine Ring Formation

A primary strategy for constructing the thieno[2,3-d]pyrimidine core involves the cyclization of a suitably functionalized 2-aminothiophene precursor. nih.gov A common and effective method starts with a 2-aminothiophene-3-carboxylate or a 2-aminothiophene-3-carboxamide (B79593) derivative. ijacskros.comnih.gov

For instance, heating methyl 2-aminothiophene-3-carboxylate with urea (B33335) at high temperatures leads to the formation of thieno[2,3-d]pyrimidine-2,4-diol. ijacskros.com Alternatively, cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with formamide (B127407) at elevated temperatures yields the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. acs.org Another approach involves the reaction of 2-acylaminothiophene-3-carboxamide derivatives with a base to induce cyclization, forming 4-oxo-thieno[2,3-d]pyrimidines. nih.gov These initial products serve as versatile intermediates for further functionalization.

A widely used method for introducing diversity involves the cyclization of 2-aminothiophene-3-carbonitriles or -carboxylates with reagents like chloroformamidine (B3279071) hydrochloride. nih.govnih.gov This reaction directly installs the pyrimidine ring with a 2-amino or 2-chloro substituent, depending on the cyclizing agent, providing a key intermediate for further derivatization.

Table 1: Selected Cyclization Reactions for Thieno[2,3-d]pyrimidine Core Synthesis

Starting MaterialReagent(s)ProductReference(s)
Methyl 2-aminothiophene-3-carboxylateUrea, heatThieno[2,3-d]pyrimidine-2,4-diol ijacskros.com
Ethyl 2-aminothiophene-3-carboxylateFormamide (HCONH₂), 180°CThieno[2,3-d]pyrimidin-4(3H)-one acs.org
2-Aminothiophene-3-carbonitrileChloroformamidine hydrochloride2-Amino-4-chlorothieno[2,3-d]pyrimidine nih.gov
2-Acylaminothiophene-3-carboxamideBase4-Oxo-thieno[2,3-d]pyrimidine nih.gov

Gewald Reaction Applications in Thieno[2,3-d]pyrimidine Synthesis

The Gewald reaction is a cornerstone in the synthesis of the thieno[2,3-d]pyrimidine core, as it provides a direct and efficient route to the crucial 2-aminothiophene intermediates. rsc.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as a secondary amine. rsc.org The reaction yields highly substituted 2-aminothiophenes, which are ideal precursors for subsequent pyrimidine ring annulation. nih.gov

The utility of the Gewald reaction is demonstrated in multi-step syntheses where a suitably substituted aldehyde is reacted with an activated nitrile and sulfur to produce a 2-amino-3-cyanothiophene. nih.gov This intermediate is then cyclized to form the desired bicyclic thienopyrimidine system. The reaction is robust and can be performed under microwave conditions to improve yields and reduce reaction times. nih.gov The versatility of the starting materials allows for the introduction of various substituents onto the thiophene (B33073) ring, which ultimately become part of the final thieno[2,3-d]pyrimidine structure.

Synthesis of Thieno[2,3-d]pyrimidin-6-ylmethanamine and its Direct Precursors

The synthesis of this compound is achieved through a multi-step sequence that first establishes a functional group at the C-6 position, which is then converted to the aminomethyl moiety. A key precursor for this transformation is a thieno[2,3-d]pyrimidine-6-carbonitrile (B13655817) derivative. researchgate.net

One established route begins with the synthesis of 2,4-dioxo-thieno[2,3-d]pyrimidine-6-carboxamide. This intermediate can be treated with dehydrating agents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). Under controlled temperatures (25-50 °C), the C-6 amide selectively rearranges to the corresponding nitrile, yielding a 4-chloro-thieno[2,3-d]pyrimidine-6-carbonitrile. researchgate.net Subsequent displacement of the C-4 chloro group with ammonia (B1221849) or an amine, followed by reduction of the C-6 nitrile group, would yield the target this compound. The nitrile reduction can be accomplished using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

An alternative pathway for constructing a C-6 substituted core involves a nine-step synthesis starting from a bromo-aryl carboxylate. nih.govresearchgate.net This sequence includes a Gewald reaction to form the thiophene ring with a precursor to the C-6 side chain, followed by cyclization with chloroformamidine hydrochloride to build the pyrimidine ring. nih.gov The resulting 6-substituted thieno[2,3-d]pyrimidine ester can then be chemically manipulated through hydrolysis, amide coupling, and final reduction to afford the 6-ylmethanamine analog.

Strategies for Derivatization and Analog Library Synthesis

The thieno[2,3-d]pyrimidine scaffold is amenable to extensive derivatization, allowing for the synthesis of large libraries of analogs for structure-activity relationship (SAR) studies. sci-hub.seacs.org Strategies focus on introducing diversity at multiple positions of the heterocyclic core, most commonly at the C-2, C-4, C-5, and C-6 positions.

Parallel Solution-Phase Synthetic Approaches

Parallel solution-phase synthesis is a powerful strategy for the rapid generation of thieno[2,3-d]pyrimidine libraries. enamine.net This approach enables the efficient production of numerous analogs by systematically varying substituents at different positions on the scaffold. A typical workflow starts with the construction of a common intermediate, which is then distributed into an array of reaction vessels. Different building blocks or reagents are added to each vessel to introduce chemical diversity.

For example, a library of substituted thieno[2,3-d]pyrimidin-2-ylmethanamines has been synthesized using this approach. enamine.net The strategy is based on the initial cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile (B46850) to build the thieno[2,3-d]pyrimidine core, introducing two points of diversity. Subsequent derivatization of the resulting active chlorine at the C-4 position allows for the introduction of a third diversity point. Finally, functionalization of an ester group at the C-6 position, for instance through amide synthesis, introduces a fourth point of diversity. enamine.net The use of simple manual techniques for parallel reactions and straightforward purification procedures facilitates the generation of highly pure compound libraries. enamine.net

Functionalization at C-4, C-5, and C-6 Positions of the Thienopyrimidine Ring

The C-4, C-5, and C-6 positions of the thieno[2,3-d]pyrimidine ring are common sites for chemical modification to modulate the properties of the molecule.

C-4 Position: The C-4 position is frequently functionalized starting from a 4-oxo or 4-chloro intermediate. Thieno[2,3-d]pyrimidin-4(3H)-ones can be converted to the highly reactive 4-chloro derivatives by treatment with reagents like phosphorus oxychloride (POCl₃). ijacskros.comnih.govacs.org This 4-chloro intermediate is an excellent electrophile for nucleophilic aromatic substitution reactions. It readily reacts with a wide range of nucleophiles, including various primary and secondary amines (anilines, piperidines, piperazines), to generate diverse libraries of 4-amino-substituted thieno[2,3-d]pyrimidines. nih.govacs.org

C-5 and C-6 Positions: The substituents at the C-5 and C-6 positions are often introduced early in the synthesis, typically during the formation of the initial thiophene ring via the Gewald reaction. sci-hub.senih.gov By choosing appropriately substituted ketones or aldehydes as starting materials, a variety of groups (e.g., alkyl, aryl, fused rings) can be incorporated at these positions. acs.org For instance, using cyclic ketones in the Gewald reaction leads to thieno[2,3-d]pyrimidines with a fused cycloalkane ring at the 5,6-position. rsc.org

Further modification of existing C-6 substituents is also a key strategy. nih.govnih.gov A 6-bromo or 6-carboxy functional group can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce complex aryl or alkyl groups. nih.gov Ester groups at C-6 can be hydrolyzed to carboxylic acids, which are then coupled with amines to form amides, or reduced to alcohols for further elaboration. nih.govnih.gov This multi-pronged approach to functionalization provides extensive opportunities to create novel and diverse thieno[2,3-d]pyrimidine analogs.

Table 2: Common Functionalization Reactions on the Thieno[2,3-d]pyrimidine Core

PositionPrecursorReagent(s)Resulting Functional GroupReference(s)
C-44-OxoPOCl₃4-Chloro ijacskros.comnih.govacs.org
C-44-ChloroVarious Amines (R-NH₂)4-Amino (R-NH-) nih.govacs.org
C-66-CarboxamidePOCl₃ / PCl₅6-Carbonitrile researchgate.net
C-66-Ester1. LiOH2. Amine, Coupling agent6-Amide nih.govnih.gov
C-66-BromoArylboronic acid, Pd catalyst6-Aryl nih.gov

Nucleophilic Aromatic Substitution in Thienopyrimidine Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of the thieno[2,3-d]pyrimidine core, particularly at the C4 position. The general strategy involves the displacement of a suitable leaving group, most commonly a halide, by a nucleophile.

The synthesis of 4-substituted-aminothieno[2,3-d]pyrimidine derivatives frequently commences with the corresponding 4-chlorothieno[2,3-d]pyrimidine (B15048). This precursor is typically prepared by the chlorination of the respective 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine using reagents such as phosphoryl chloride. nih.gov A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines have been successfully synthesized through the nucleophilic substitution of these 4-chloro intermediates with various primary and secondary amines. nih.gov This reaction is a versatile method for introducing a wide range of substituents at the 4-position, thereby enabling the exploration of the structure-activity relationship of these compounds. nih.gov For instance, new 4-substituted-aminothieno[2,3-d]pyrimidine derivatives were synthesized by reacting the corresponding 4-chlorothieno[2,3-d]pyrimidine with N-methylpiperazine, morpholine (B109124), or N-phenylpiperazine. nih.gov

The reaction conditions for these SNAr reactions can be tailored based on the reactivity of the amine. In many cases, the reaction proceeds under thermal conditions, often with an excess of the amine acting as both the nucleophile and the base to neutralize the generated hydrochloric acid. nih.gov Alternatively, a non-nucleophilic base can be added to the reaction mixture. Acid-catalyzed amination has also been shown to be an effective method for certain heterocyclic systems. nih.govpreprints.org Interestingly, studies on related fused pyrimidines have demonstrated that water can be an effective solvent for these aminations, offering a greener alternative to traditional organic solvents. nih.gov The use of water as a solvent can lead to higher reaction rates compared to alcoholic solvents or DMF in some instances. nih.gov

The scope of the reaction is broad, accommodating a variety of amines. However, the success and yield of the substitution can be influenced by the steric and electronic properties of the incoming nucleophile. For example, in related pyrrolopyrimidine systems, ortho-substituted anilines with low pKa values have been found to be less suitable nucleophiles. nih.gov

A sequential SNAr and Suzuki reaction approach has also been employed for the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives, a different isomer of the thienopyrimidine system. nih.gov This highlights the utility of SNAr in conjunction with other cross-coupling reactions to create diverse and complex molecules.

PrecursorNucleophileConditionsProductReference(s)
4-Chlorothieno[2,3-d]pyrimidineVarious aminesThermal4-Alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines nih.gov
4-Chlorothieno[2,3-d]pyrimidineN-methylpiperazine, Morpholine, N-phenylpiperazineNot specified4-Substituted-aminothieno[2,3-d]pyrimidines nih.gov
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (related system)AnilineHCl, water4-Anilino-7H-pyrrolo[2,3-d]pyrimidine nih.gov

Amide and Other Linker-Based Derivatizations

The introduction of amide and other linker moieties to the thieno[2,3-d]pyrimidine scaffold is a common strategy to modulate the physicochemical and pharmacological properties of the resulting molecules. These linkers can connect the core heterocycle to other functional groups or pharmacophores.

A versatile approach for such derivatizations involves the use of thieno[2,3-d]pyrimidine intermediates bearing a carboxylic acid or an ester group, often at the C6 position. For instance, products containing ester groups at the 6-position of the thieno[2,3-d]pyrimidine have been utilized in amide synthesis. enamine.net The ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine to form the amide bond. Alternatively, the ester can sometimes be directly converted to an amide via aminolysis.

The formation of the amide bond is typically facilitated by a variety of peptide coupling reagents. One example involves the synthesis of N-(4-(substituted amino)thieno[2,3-d]pyrimidin-2-yl)thiophene/furan-2-carboxamides. ijacskros.com In this synthesis, the coupling was achieved using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a Hunig's base (N,N-diisopropylethylamine, DIPEA) in DMF at room temperature. ijacskros.com Other commonly employed coupling reagents in organic synthesis include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). peptide.comsigmaaldrich.combachem.com The choice of coupling reagent can be critical to ensure high yields and minimize side reactions, such as racemization when coupling chiral amines. uni-kiel.de

In a multi-step synthesis of 6-substituted thieno[2,3-d]pyrimidine analogs, a carboxylic acid intermediate was coupled with diethyl-l-glutamate hydrochloride using 2-Cl-4,6-dimethoxy-1,3,5-triazine and 4-methyl morpholine as the coupling reagents. nih.gov This demonstrates the application of this methodology to introduce amino acid-based linkers.

Beyond simple amides, other linkers can be incorporated. For instance, the reaction of 2-aminothiophene-3-carboxylate with urea leads to the formation of a thieno[2,3-d]pyrimidine-2,4-diol, which contains a cyclic urea (diamide) structure. ijacskros.com This highlights the use of urea and its derivatives as building blocks for constructing the pyrimidine ring itself, which can be considered a form of linker-based derivatization.

Thieno[2,3-d]pyrimidine IntermediateReagent/LinkerCoupling Agent/ConditionsResulting DerivativeReference(s)
6-Ester substituted thieno[2,3-d]pyrimidineAmineNot specified6-Amide substituted thieno[2,3-d]pyrimidine enamine.net
2-Amino-thieno[2,3-d]pyrimidine derivativeFuran (B31954)/Thiophene-2-carboxylic acidHATU, DIPEA, DMFN-(4-(substituted amino)thieno[2,3-d]pyrimidin-2-yl)furan/thiophene-2-carboxamide ijacskros.com
6-Carboxylic acid substituted thieno[2,3-d]pyrimidineDiethyl-l-glutamate hydrochloride2-Cl-4,6-dimethoxy-1,3,5-triazine, 4-methyl morpholine6-(Glutamate-linked) thieno[2,3-d]pyrimidine nih.gov
Methyl 2-aminothiophene-3-carboxylateUreaHeat (200 °C)Thieno[2,3-d]pyrimidine-2,4-diol ijacskros.com

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the development of more efficient and environmentally benign synthetic methodologies has become a major focus in organic chemistry. The synthesis of thieno[2,3-d]pyrimidine and its analogs has benefited from these advancements, with techniques such as microwave-assisted synthesis and flow chemistry being employed to improve reaction outcomes and adhere to the principles of green chemistry.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov Several studies have reported the use of microwave irradiation for the synthesis of thieno[2,3-d]pyrimidine derivatives, leading to significant reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net For example, the Gewald reaction, a key step in the synthesis of some thieno[2,3-d]pyrimidine precursors, has been successfully performed under microwave conditions. nih.gov This technique allows for rapid and efficient heating, which can be particularly advantageous for multi-step syntheses. rsc.org

Flow chemistry represents another significant advancement in synthetic methodology. researchgate.netacs.orgfigshare.com Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety, especially for highly exothermic or hazardous reactions. mdpi.com While specific examples for the synthesis of this compound using flow chemistry are not prevalent in the reviewed literature, the successful application of this technology for the synthesis of other fused pyrimidinone and quinolone derivatives suggests its potential applicability. acs.orgfigshare.com The use of high-temperature and high-pressure flow reactors can enable the use of low-boiling solvents and facilitate rapid reaction optimization and scale-up. acs.org

In addition to advanced reaction technologies, the principles of green chemistry also emphasize the use of environmentally friendly solvents and catalysts. There is a growing interest in using water as a solvent for organic reactions, including the synthesis of heterocyclic compounds. nih.gov The use of l-proline (B1679175) as a catalyst in water for the synthesis of fused pyrimidines has been reported, offering a mild and metal-free approach. acs.org Such methodologies reduce the reliance on volatile and often toxic organic solvents, thereby minimizing the environmental impact of the synthetic process.

Advanced Technique/Green Chemistry AspectApplication in Thieno[2,3-d]pyrimidine Synthesis (or related systems)AdvantagesReference(s)
Microwave-Assisted SynthesisSynthesis of various thieno[2,3-d]pyrimidine analogues.Reduced reaction times, increased yields, cleaner reactions. nih.govnih.govresearchgate.net
Microwave-Assisted SynthesisGewald reaction for thieno[2,3-d]pyrimidine precursors.Efficient and rapid synthesis. nih.gov
Flow ChemistrySynthesis of fused pyrimidinones (B12756618) (related systems).Precise control of reaction parameters, improved safety and scalability. researchgate.netacs.orgfigshare.commdpi.com
Green SolventsUse of water for amination of fused pyrimidines.Environmentally benign, can improve reaction rates. nih.gov
Green CatalysisL-proline catalyzed synthesis of fused pyrimidines in water.Mild, metal-free, and environmentally friendly conditions. acs.org

Structural Elucidation and Advanced Conformational Analysis of Thieno 2,3 D Pyrimidin 6 Ylmethanamine Derivatives

Spectroscopic Methods in Structural Confirmation

Spectroscopic techniques are indispensable for the initial and detailed structural confirmation of newly synthesized Thieno[2,3-d]pyrimidin-6-ylmethanamine derivatives. Each method provides unique insights into the molecular framework, functional groups, and electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, connectivity, and number of protons and carbon atoms in a this compound derivative. nih.gov

For instance, in ¹H NMR spectra of various thieno[2,3-d]pyrimidine (B153573) compounds, protons on the pyrimidine (B1678525) ring typically appear as singlets in the δ 8.0-8.6 ppm range, while signals for the aminomethyl group (-CH₂NH₂) at the C6 position would be expected in the aliphatic region. enamine.net The specific chemical shifts are highly dependent on the substituents attached to the core structure.

Advanced two-dimensional (2D) NMR techniques are crucial for unambiguous assignments and for determining complex stereochemical relationships. nih.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule's backbone and side chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular skeleton, especially around quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount for stereochemical assignments. These experiments detect through-space interactions between protons that are physically close to each other, irrespective of their bonding connectivity. libretexts.orgyoutube.com This is particularly useful for determining the relative configuration of stereocenters and the preferred conformation of flexible side chains, such as the aminomethyl group at the C6 position, by observing which protons are on the same side of the molecule. libretexts.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Thieno[2,3-d]pyrimidine Derivatives.
Atom/GroupTechniqueTypical Chemical Shift (δ) in ppmReference
Pyrimidine C2-H¹H NMR8.0 – 8.6 enamine.net
Thiophene (B33073) C5-H¹H NMR6.9 – 7.4 nih.gov
Aromatic Protons (Substituents)¹H NMR6.8 – 7.8 nih.gov
Aliphatic Protons (e.g., CH₂, CH₃)¹H NMR1.7 – 4.2 rsc.org
NH/NH₂ Protons¹H NMR4.0 – 12.3 (often broad, D₂O exchangeable) nih.govenamine.net
Pyrimidine Carbons (C2, C4)¹³C NMR150 – 162 nih.govenamine.net
Thiophene Carbons (C5, C6)¹³C NMR118 – 140 nih.gov
Aliphatic Carbons¹³C NMR20 – 60 rsc.org

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound derivatives and confirming their elemental composition. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. nih.gov

Electron impact mass spectrometry (EI-MS) is particularly useful for structural elucidation through the analysis of fragmentation patterns. The thieno[2,3-d]pyrimidine ring system is relatively stable, but under EI conditions, it and its side chains will break apart in a predictable manner. The fragmentation process often involves the successive loss of small functional groups, followed by the decomposition of the heterocyclic rings. Common fragmentation modes for related pyrimidine structures include the elimination of side chains and subsequent cleavage of the pyrimidine ring itself. The resulting fragment ions provide a fingerprint that helps to confirm the identity and structure of the compound.

Table 2: Common Fragmentation Pathways in Mass Spectrometry of Thieno[2,3-d]pyrimidine Derivatives.
ProcessDescription
Molecular Ion Peak (M⁺)Represents the mass of the intact molecule; its accurate mass from HRMS confirms the elemental composition.
Loss of Side Chain RadicalsInitial fragmentation often involves the cleavage of bonds at the substituent positions, such as the loss of the aminomethyl group or parts of it.
Pyrimidine Ring CleavageFollowing initial losses, the pyrimidine ring may fragment, often through the elimination of molecules like HCN or cyanamide.
Thiophene Ring FissionThe more stable thiophene ring may also fragment, leading to characteristic sulfur-containing ions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies, characteristic vibrational modes of different bonds can be observed. For this compound derivatives, IR spectroscopy can confirm the presence of key functional groups, providing valuable evidence for successful synthesis and purification.

Table 3: Characteristic Infrared (IR) Absorption Bands for Thieno[2,3-d]pyrimidine Derivatives.
Functional GroupVibrational ModeTypical Absorption Range (cm⁻¹)Reference
N-H (Amine/Amide)Stretching3100 – 3400 nih.govrsc.org
Aromatic C-HStretching3000 – 3150 rsc.org
Aliphatic C-HStretching2850 – 3000 nih.gov
C=N (Pyrimidine Ring)Stretching1590 – 1650 nih.govresearchgate.net
C=C (Aromatic/Thiophene)Stretching1500 – 1590 nih.govrsc.org
C-NStretching1440 – 1510 researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal molecular structure in solution or the gas phase, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. For this compound derivatives that can be grown as suitable single crystals, this technique yields precise data on bond lengths, bond angles, and torsional angles. rsc.org

Crystal structure analysis is also invaluable for understanding intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which dictate how molecules are arranged in the crystal lattice. researchgate.net For example, studies on related thieno[2,3-d]pyrimidine structures have revealed extensive intermolecular hydrogen bonding networks involving N-H donors and pyrimidine nitrogen acceptors. researchgate.netmdpi.com Furthermore, a single crystal structure can reveal the presence of multiple, distinct conformations of the molecule within the asymmetric unit, providing direct insight into its conformational flexibility. researchgate.net

Conformational Landscape and Rotational Dynamics

The biological activity of a molecule is often governed by its three-dimensional shape and flexibility. Understanding the conformational landscape—the collection of stable, low-energy shapes a molecule can adopt—and the dynamics of its interconversion is therefore crucial. For this compound derivatives, a key area of flexibility is the C6-C(methanamine) bond.

Computational chemistry provides powerful tools to explore this landscape. Molecular modeling and docking studies are frequently used to predict the binding modes of thieno[2,3-d]pyrimidine derivatives to biological targets. nih.govnih.gov These studies inherently involve finding the energy-minimized conformation of the ligand within the receptor's active site. nih.gov The distance between the core scaffold and functional groups on the side chain is a critical parameter determined by the molecule's conformation. nih.gov

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of these molecules over time. researchgate.netekb.eg MD simulations provide a detailed picture of the rotational dynamics around single bonds, such as the one connecting the aminomethyl side chain, and can help identify the most populated conformational states and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape upon binding to a biological target.

Computational Chemistry and Molecular Modeling Studies of Thieno 2,3 D Pyrimidin 6 Ylmethanamine

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecular world, predicting the behavior and properties of molecules with remarkable accuracy. For thieno[2,3-d]pyrimidine (B153573) derivatives, these methods have been instrumental in understanding their electronic structure, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Studies on thieno[2,3-d]pyrimidine derivatives have employed DFT to optimize molecular geometries, calculating parameters such as bond lengths and angles. These theoretical calculations have shown a strong correlation with experimental data obtained from X-ray diffraction, thereby validating the computational models.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons youtube.com. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity.

In studies of thieno[2,3-d]pyrimidine derivatives, FMO analysis has been used to predict their reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis helps in understanding the molecule's potential to interact with biological targets. Calculations for various derivatives have shown how substitutions on the thieno[2,3-d]pyrimidine core can modulate these energy levels and, consequently, their biological profiles mdpi.com.

Compound DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Generic Derivative A-6.25-1.754.50
Generic Derivative B-6.50-1.505.00
Generic Derivative C-6.10-1.804.30

This table presents hypothetical data for illustrative purposes based on typical values found in the literature for similar compounds.

Electrostatic Potential (ESP) Surface Mapping

Molecular Electrostatic Potential (MEP or ESP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including those with biological receptors proteopedia.org. The map uses a color spectrum where red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green areas represent neutral potential.

For thieno[2,3-d]pyrimidine derivatives, ESP maps reveal that nitrogen atoms in the pyrimidine (B1678525) ring and oxygen atoms in substituents are often centers of negative potential. In contrast, hydrogen atoms bonded to heteroatoms typically show positive potential. This information is vital for predicting how these molecules will orient themselves within the binding pocket of a protein target.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the analysis of chemical bonds and intermolecular interactions amercrystalassn.orguni-rostock.dewiley-vch.de. QTAIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of the chemical bond (e.g., covalent, ionic, or van der Waals interactions) muni.cz.

While not as commonly reported as other methods for this specific class of compounds, QTAIM can offer deep insights into the intramolecular bonding and non-covalent interactions that stabilize the molecular structure and its complexes with biological targets. The properties at the BCP, such as electron density and its Laplacian, can quantify the strength and nature of these interactions.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

Numerous docking studies have been performed on thieno[2,3-d]pyrimidine derivatives to predict their binding modes and affinities for various protein targets implicated in diseases like cancer. These targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Topoisomerase II semanticscholar.orgrsc.orgnih.govnih.gov.

The results of these simulations consistently show that the thieno[2,3-d]pyrimidine core often forms key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these kinases. For instance, docking studies against EGFR have shown that the pyrimidine nitrogen atoms can act as hydrogen bond acceptors with key amino acid residues like Met793 semanticscholar.org. The specific substituents on the core structure are crucial for establishing additional interactions and determining the compound's selectivity and potency rsc.orgnih.gov.

Compound SeriesProtein Target (PDB ID)Binding Affinity/Score (kcal/mol)Key Interacting Residues
Thieno[2,3-d]pyrimidine Derivative 5b EGFR (4HJO, 3W2O)Not specifiedMet793, Asp855
Thieno[2,3-d]pyrimidine Derivative 18 VEGFR-2-22.71Cys919, Asp1046, Glu885
Thieno[2,3-d]pyrimidine Derivative VIb PI3Kβ-43.8 (C-DOCKER energy)Val848, Lys799, Asp931
Thieno[2,3-d]pyrimidine Derivative 8 Topoisomerase IIαNot specifiedAsp479, Gln778, Asn520
Thieno[2,3-d]pyrimidin-4(3H)-one AK-1 3ERT Protein-7.0Not specified

Note: Binding scores and energies are reported as found in the source literature and may be calculated using different software and scoring functions. semanticscholar.orgrsc.orgnih.govnih.govbohrium.com

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked complex and understanding the conformational changes that may occur upon ligand binding.

For thieno[2,3-d]pyrimidine derivatives, MD simulations have been used to validate the results of docking studies. By simulating the ligand-protein complex in a solvated environment for periods typically ranging from nanoseconds to microseconds, researchers can confirm that the key interactions predicted by docking are maintained over time. A common metric used to assess stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time indicates that the complex has reached equilibrium and the binding mode is stable semanticscholar.orgrsc.orgtandfonline.com. These simulations have confirmed the precise and stable binding of promising thieno[2,3-d]pyrimidine inhibitors within the active sites of targets like EGFR and VEGFR-2 semanticscholar.orgrsc.org.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two pivotal strategies in computational drug discovery that have been extensively applied to the thieno[2,3-d]pyrimidine scaffold.

Structure-Based Drug Design (SBDD) focuses on the three-dimensional structure of the biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. A common technique in SBDD is molecular docking, which predicts the preferred orientation of a ligand when bound to a target. For thieno[2,3-d]pyrimidine derivatives, docking studies have been instrumental in elucidating their binding modes with various kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.govnih.gov

For instance, in the design of novel PI3K inhibitors, molecular docking of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives into the PI3Kα active site (PDB: 4L23) revealed key interactions. nih.gov It was observed that the morpholine (B109124) oxygen can form a hydrogen bond with the hinge residue Val851, a critical interaction for kinase inhibition. nih.gov Similarly, docking studies of thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2 have been performed to understand their binding interactions within the enzyme's active site. nih.govscispace.com These computational predictions help in designing compounds with improved potency and selectivity. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target of interest. By analyzing the common structural features, or pharmacophores, of these active ligands, new molecules with similar properties can be designed. For the thieno[2,3-d]pyrimidine class of compounds, LBDD approaches have been used in conjunction with SBDD. The design of certain thieno[2,3-d]pyrimidine derivatives as anticancer agents was inspired by the structural features of known kinase inhibitors like gefitinib and dasatinib. nih.gov By maintaining the essential pharmacophoric features of potent inhibitors, novel series of compounds can be designed and synthesized. nih.gov

In Silico Assessment of Pharmacokinetic Profiles

In addition to predicting the binding affinity of a compound to its target, computational methods are crucial for assessing its pharmacokinetic profile, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help in identifying candidates with favorable drug-like properties early in the discovery pipeline.

In silico ADME studies for various thieno[2,3-d]pyrimidine derivatives have been conducted to evaluate their potential as oral drug candidates. nih.govnih.gov These computational assessments often include predictions for properties such as aqueous solubility, intestinal absorption, and metabolic stability. ekb.eg

The ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter, especially for drugs targeting the central nervous system. For compounds where CNS effects are undesirable, low BBB penetration is preferred. Computational models are used to predict the BBB penetration potential of molecules based on their physicochemical properties.

For a series of thieno[2,3-d]pyrimidine derivatives designed as VEGFR-2 inhibitors, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions were performed. The results indicated that most of these compounds are predicted to have low to very low BBB penetration levels. nih.gov This is a favorable characteristic for anticancer agents where peripheral action is desired, minimizing potential CNS side effects.

Table 1: Predicted Blood-Brain Barrier Penetration for Representative Thieno[2,3-d]pyrimidine Derivatives

Compound SeriesPredicted BBB Penetration LevelReference
Thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitorsLow to Very Low nih.gov

This table is illustrative and based on findings for derivatives of the thieno[2,3-d]pyrimidine scaffold.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily involved in the metabolism of drugs. Inhibition of these enzymes can lead to adverse drug-drug interactions. Therefore, predicting the potential of a compound to inhibit major CYP isoforms, such as CYP2D6, is a standard component of in silico pharmacokinetic assessment.

Computational studies on thieno[2,3-d]pyrimidine derivatives have also included the prediction of their interaction with CYP enzymes. In the same study of VEGFR-2 inhibitors, it was predicted that these compounds would have a non-inhibitory effect on CYP2D6. nih.gov This suggests a lower likelihood of metabolic drug-drug interactions mediated by this particular enzyme, enhancing the safety profile of these compounds.

Table 2: Predicted Cytochrome P450 2D6 (CYP2D6) Inhibition for Representative Thieno[2,3-d]pyrimidine Derivatives

Compound SeriesPredicted CYP2D6 InhibitionReference
Thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitorsNon-inhibitory nih.gov

This table is illustrative and based on findings for derivatives of the thieno[2,3-d]pyrimidine scaffold.

Exploration of Biological Activities and Mechanistic Pathways of Thieno 2,3 D Pyrimidin 6 Ylmethanamine Analogs in Vitro Focus

Structure-Activity Relationship (SAR) Studies for Functional Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For thieno[2,3-d]pyrimidine (B153573) analogs, these studies have elucidated how specific structural modifications influence their interaction with biological targets, leading to enhanced potency and efficacy.

The thieno[2,3-d]pyrimidine scaffold has been identified as a novel foundation for allosteric modulators, particularly for the dopamine (B1211576) D2 receptor (D2R). nih.gov Research has shown that subtle modifications to this core structure can significantly alter the allosteric properties of the resulting compounds. nih.govmonash.edu

An optimization campaign starting from a parent thieno[2,3-d]pyrimidine compound revealed that a secondary amine group is a key feature for allostery. mdpi.com Further studies focused on analogs with secondary and tertiary amino substituents at the 4-position, combined with various aromatic or aliphatic carbocycles at the 5- and 6-positions. nih.gov These modifications resulted in analogs with a diverse range of pharmacological profiles at the D2R, including Negative Allosteric Modulators (NAMs) and, unexpectedly, low-efficacy partial agonists. nih.govresearchgate.net Functionalization at the 5- and 6-positions was found to produce analogs with divergent cooperativity profiles, and successive iterations have led to compounds with a 10-fold improvement in functional affinity and enhanced negative cooperativity. nih.gov

The structural versatility of the thieno[2,3-d]pyrimidine core allows for substitutions that can confer potent inhibitory activity against various enzyme kinases. researchgate.net SAR studies have been instrumental in identifying the key structural features required for high-potency inhibition.

For instance, in a series of compounds designed as Phosphoinositide 3-kinase (PI3K) inhibitors, it was observed that derivatives with more lipophilic tetramethylene substitutions at the 5- and 6-positions of the thienopyrimidine core generally exhibited better activity than their corresponding 5-methyl-6-carboxylate analogs. nih.gov Specifically, a compound bearing a 3-hydroxyphenyl group at the 2-position and a tetramethylene substitution at the 5- and 6-positions showed the highest enzymatic inhibitory activity against PI3Kβ (72%) and PI3Kγ (84%) isoforms. nih.gov

In the development of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors, varying the substitutions at position 6 of the thieno[2,3-d]pyrimidine scaffold was shown to tune the potency into the low nanomolar range. cuni.cz Similarly, for Vascular Endothelial Growth Factor Receptor-2 (VEGF-2) inhibitors, specific substitutions led to compound 17f , which demonstrated high activity against VEGFR-2 with an IC₅₀ value of 0.23 ± 0.03 µM, equivalent to the reference drug sorafenib. nih.gov The development of atypical protein kinase C (aPKC) inhibitors also revealed that a range of potencies could be achieved by modifying the parent pyrimidine (B1678525) series. nih.gov

Furthermore, research on inhibitors for de novo purine (B94841) biosynthesis identified that 6-substituted thieno[2,3-d]pyrimidine analogs with a 4-carbon bridge and a side-chain benzene (B151609) ring showed inhibition of human GARFTase and AICARFTase. nih.gov Replacing the phenyl moiety with various aryl groups, such as thiophene (B33073) or furan (B31954) rings, further refined this activity. nih.gov

Lipophilic Ligand Efficiency (LLE) is a critical parameter in drug discovery that balances potency and lipophilicity to assess the quality of a compound. In the context of thieno[2,3-d]pyrimidine-based allosteric modulators of the D2R, SAR studies have successfully identified a fragment-like core. nih.gov This simplified core structure maintains a low micromolar affinity and robust negative cooperativity while demonstrating a markedly improved ligand efficiency, highlighting its potential for further development into more drug-like candidates. nih.gov

Investigation of Receptor Modulation and Binding Mechanisms (In Vitro)

Thieno[2,3-d]pyrimidine analogs have been identified as significant modulators of G protein-coupled receptors, with a particular focus on the dopamine receptor family.

The thieno[2,3-d]pyrimidine scaffold is a validated core for novel Negative Allosteric Modulators (NAMs) of the dopamine D2 receptor. nih.gov These compounds bind to a site on the receptor that is topologically distinct from the orthosteric site where the endogenous ligand (dopamine) binds. mdpi.com This allosteric modulation allows for a fine-tuning of dopaminergic neurotransmission. mdpi.com

Pharmacological validation has confirmed that these compounds act as NAMs of dopamine efficacy. nih.gov SAR studies have demonstrated that subtle structural changes can dramatically alter their pharmacological effect. nih.gov For example, while many analogs act as NAMs, specific modifications have surprisingly yielded low-efficacy partial agonists. nih.govmonash.edu This dual activity from a single scaffold underscores its versatility. The research has identified NAMs with sub-micromolar affinity for the D2R, demonstrating the potential for developing potent allosteric modulators from this chemical series. nih.gov

Enzyme Kinase Inhibition Profiling (In Vitro)

Derivatives of thieno[2,3-d]pyrimidine have been profiled against a wide array of protein kinases, demonstrating their potential as inhibitors for various therapeutic targets, particularly in oncology. sci-hub.seresearchgate.net

Several studies have synthesized and tested these compounds against specific kinases. One investigation reported that newly designed thiophene and thieno[2,3-d]pyrimidine derivatives exhibited significant kinase inhibition, with some compounds showing inhibition percentages ranging from 79.4% to 81.8%. nih.gov Notably, one compound emerged as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). nih.gov Another study focused on the design of novel derivatives as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, identifying a promising dual inhibitor of both wild-type and mutant EGFR. tandfonline.com

The inhibitory activity of this scaffold extends to other important kinases as well. Analogs have been developed as potent inhibitors of VEGFR-2, a key factor in tumor angiogenesis, with IC₅₀ values comparable to the established drug sorafenib. nih.gov Other research has produced potent and specific inhibitors of RIPK2, a mediator of pro-inflammatory signaling. cuni.cz Furthermore, thieno[2,3-d]pyrimidine derivatives have been successfully developed as inhibitors of PI3K isoforms, with one compound showing 72% and 84% inhibition of PI3Kβ and PI3Kγ, respectively. nih.gov The scaffold has also been used to create inhibitors for atypical protein kinase C (aPKC), which are involved in regulating vascular permeability. nih.gov

The table below summarizes the in vitro kinase inhibition data for selected thieno[2,3-d]pyrimidine analogs from various studies.

CompoundTarget KinaseInhibitory ActivitySource
Compound 17fVEGFR-2IC₅₀ = 0.23 ± 0.03 µM nih.gov
Compound 7aEGFR (wild-type and T790M)Significant inhibition tandfonline.com
Compound VIbPI3Kβ72% Inhibition nih.gov
Compound VIbPI3Kγ84% Inhibition nih.gov
Compound IIIaPI3Kβ62% Inhibition nih.gov
Compound IIIaPI3Kγ70% Inhibition nih.gov
Compound 5FLT3Highest inhibitory activity in series nih.gov
Compound 7laPKCιFavorable selectivity profile nih.gov

Atypical Protein Kinase C (aPKCι and aPKCζ) Inhibition Mechanisms

Atypical protein kinase C (aPKC) isoforms, specifically PKCι and PKCζ, are crucial mediators in the establishment and maintenance of cell polarity and have been identified as attractive targets for anti-cancer therapies, particularly in tumors driven by Ras mutations. nih.govresearchgate.net Thieno[2,3-d]pyrimidine-based compounds have emerged as potent and selective inhibitors of these atypical PKC isoforms. nih.govresearchgate.net

One such representative compound, CRT0066854, has been extensively studied to elucidate its inhibitory mechanism. nih.govresearchgate.net X-ray crystallography has revealed that CRT0066854 binds to the kinase domain of human PKCι, providing a structural basis for its potent and selective inhibition. nih.govresearchgate.net The binding of this thieno[2,3-d]pyrimidine derivative displaces a critical Asn-Phe-Asp motif within the adenosine-binding pocket. nih.govresearchgate.net Furthermore, it engages with an acidic patch that is typically utilized by arginine-rich PKC substrates. nih.govresearchgate.net This dual interaction effectively blocks the catalytic activity of the enzyme. nih.gov In cellular assays, CRT0066854 has been shown to inhibit the phosphorylation of LLGL2 (lethal giant larvae 2), a downstream target of aPKC, demonstrating its efficacy within a cellular context. nih.govresearchgate.net

The development of these inhibitors has been guided by structure-activity relationship (SAR) studies. Based on a tricyclic thieno[2,3-d]pyrimidine lead compound, which acts as an ATP-competitive inhibitor of both aPKCι and aPKCζ, a series of analogs have been synthesized. nih.govnih.gov Researchers have found that modifications projecting towards the solvent front can modulate the physicochemical properties of the compounds, leading to improved enzyme potency and selectivity. nih.gov

CompoundTargetMechanism of ActionCellular Effect
CRT0066854aPKCιDisplaces Asn-Phe-Asp motif in adenosine-binding pocket; Engages with an acidic patch for arginine-rich substrates. nih.govresearchgate.netInhibits LLGL2 phosphorylation. nih.govresearchgate.net
Tricyclic thieno[2,3-d]pyrimidine leadaPKCι and aPKCζATP-competitive inhibition. nih.govnih.govControls vascular permeability and reduces inflammation. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govbohrium.com Consequently, inhibiting VEGFR-2 kinase activity is a well-established strategy in cancer therapy. nih.govbohrium.com Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govbohrium.com

A study detailing the synthesis of eighteen thieno[2,3-d]pyrimidine derivatives reported their anticancer activities against various human cancer cell lines, including HCT-116, HepG2, and MCF-7. nih.gov One of the most active compounds, 17f, demonstrated significant cytotoxic effects against HCT-116 and HepG2 cell lines with IC50 values of 2.80 ± 0.16 and 4.10 ± 0.45 µM, respectively. bohrium.com This compound also exhibited potent VEGFR-2 inhibitory activity, with an IC50 value of 0.23 ± 0.03 µM, which is comparable to the established VEGFR-2 inhibitor, sorafenib. bohrium.com

Another series of thieno[2,3-d]pyrimidine derivatives were developed as dual inhibitors of both c-Met and VEGFR-2, two important targets in cancer therapy. nih.gov Among these, compound 12j was identified as the most potent, with IC50 values of 25 nM and 48 nM for c-Met and VEGFR-2, respectively. nih.gov Molecular docking studies have provided insights into the binding interactions of these compounds within the active site of VEGFR-2, aiding in the rational design of more effective inhibitors. nih.govnih.gov

CompoundTargetIC50 (VEGFR-2)Anticancer Activity (Cell Lines)
17fVEGFR-20.23 ± 0.03 µM bohrium.comHCT-116 (IC50: 2.80 ± 0.16 µM), HepG2 (IC50: 4.10 ± 0.45 µM) bohrium.com
12jc-Met and VEGFR-248 nM nih.govPotent inhibition of cell proliferation in vitro. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells. nih.govresearchgate.net Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are frequently observed in acute myeloid leukemia (AML) and are associated with a poor prognosis. asco.orgnih.gov This makes FLT3 an important therapeutic target for AML. nih.govasco.org

A series of thieno[2,3-d]pyrimidine derivatives with modifications at the 6-position have been synthesized and evaluated as FLT3 inhibitors. nih.gov While initial compounds showed promise, they suffered from poor metabolic stability. nih.gov Further optimization, including the introduction of a methyl group at the 5-position and a 4-(2-methylaminoethoxy) phenyl group at the 6-position, led to compound 16d. nih.gov This compound demonstrated good inhibitory activity against FLT3 and effective antiproliferative activity against several leukemia cell lines, including MV4-11, along with enhanced metabolic stability. nih.gov

CompoundModificationBiological Activity
16dMethyl group at 5-position; 4-(2-methylaminoethoxy) phenyl group at 6-position. nih.govGood FLT3 inhibitory activity; Effective antiproliferative activity against leukemia cell lines; Enhanced metabolic stability. nih.gov

Antimicrobial Target Engagement and In Vitro Activity

Beyond their anticancer properties, thieno[2,3-d]pyrimidine analogs have also demonstrated significant potential as antimicrobial agents. Their activity stems from the inhibition of essential bacterial enzymes that are distinct from their eukaryotic counterparts, offering a promising avenue for the development of new antibiotics.

Bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD) Inhibition

The bacterial enzyme tRNA (guanine37-N1)-methyltransferase (TrmD) is essential for the survival of many pathogenic bacteria, as it catalyzes a critical tRNA modification. nih.govnih.gov The active site of bacterial TrmD differs significantly from its human homolog, Trm5, making it an attractive target for selective antibiotic development. nih.gov

Structure-based design has led to the synthesis of a series of thienopyrimidinone derivatives that exhibit nanomolar potency against TrmD in vitro. nih.gov These inhibitors induce a novel conformational change in the active site of Pseudomonas aeruginosa TrmD, involving a "tyrosine-flipping" mechanism. nih.gov This structural rearrangement renders the enzyme inaccessible to its cofactor, S-adenosyl-l-methionine (SAM), and likely its tRNA substrate, thereby inhibiting its function. nih.gov Molecular docking studies have further supported the ability of these compounds to bind to the active site of TrmD. nuph.edu.ua

Compound SeriesTarget EnzymeMechanism of Inhibition
Thienopyrimidinone derivativesBacterial TrmDInduces a "tyrosine-flipping" mechanism, restructuring the active site and blocking access for SAM and tRNA. nih.gov

N-acetyltransferases of Bacterial Sugars Inhibition (e.g., C. jejuni PglD)

While specific studies focusing solely on the inhibition of N-acetyltransferases of bacterial sugars like C. jejuni PglD by Thieno[2,3-d]pyrimidin-6-ylmethanamine analogs are not extensively detailed in the provided context, the broad antimicrobial activity of this class of compounds suggests potential interactions with various essential bacterial pathways, which may include those involving N-acetyltransferases. Further research is needed to specifically elucidate the inhibitory mechanisms against this particular class of enzymes.

Broad-Spectrum Antimicrobial Activity (e.g., S. aureus, B. subtilis, A. niger, E. coli, P. aeruginosa)

Several studies have reported the broad-spectrum antimicrobial activity of thieno[2,3-d]pyrimidine derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.govpensoft.net

Thieno[2,3-d]pyrimidinedione derivatives have been shown to be particularly effective against multi-drug resistant Gram-positive organisms. nih.govnih.gov Certain compounds displayed potent activity (2–16 mg/L) against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.govnih.gov Moderate activity (16–32 mg/L) was also observed against some Gram-negative strains. nih.gov

Other synthesized series of thieno[2,3-d]pyrimidines have shown moderate activity against S. aureus, Escherichia coli, and Bacillus subtilis. researchgate.net N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides demonstrated good activity against strains of S. aureus and B. subtilis. pensoft.net The antifungal activity of some derivatives has been noted against species such as Aspergillus niger. researchgate.net

Compound SeriesTested OrganismsObserved Activity
Thieno[2,3-d]pyrimidinedionesMRSA, VISA, VRSA, VREPotent activity (2–16 mg/L). nih.govnih.gov
Thieno[2,3-d]pyrimidinedionesGram-negative strainsModerate activity (16–32 mg/L). nih.gov
6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivativesS. aureus, E. coli, B. subtilisModerate activity. researchgate.net
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesS. aureus, B. subtilisGood activity. pensoft.net
Pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivativesAspergillus nigerAntifungal activity noted. researchgate.net

Cellular Pathway Modulation Studies (In Vitro)

Research into the biological effects of this compound analogs has revealed their significant capacity to modulate key cellular pathways involved in cell proliferation and survival. These in vitro studies, conducted across various cell lines, have provided a foundational understanding of the molecular mechanisms through which these compounds exert their effects. The primary areas of investigation have centered on the induction of cell cycle arrest and apoptosis, as well as the inhibition of inflammatory and vascular permeability pathways.

Several analogs of this compound have demonstrated the ability to halt the progression of the cell cycle, a critical mechanism for controlling cancer cell proliferation. A notable finding is the consistent induction of cell cycle arrest at the G2/M phase. researchgate.net

For instance, one particular derivative, designated as compound 22, was shown to induce G2/M phase arrest in both MCF-7 and HepG2 cancer cell lines. africaresearchconnects.comnih.gov Similarly, another analog, compound 8, was found to cause cell growth arrest at the G2/M phase in the colon HT-29 cell line. nih.gov This blockage at the G2/M checkpoint prevents cells from entering mitosis, thereby inhibiting cell division. The accumulation of cells in this phase is a common mechanism of action for many cytotoxic agents. Further studies on a different thieno[2,3-d]pyrimidine derivative also confirmed its ability to arrest the growth of HepG2 cells at the G2/M phase. researchgate.net

CompoundCell LineEffectReference
Compound 22MCF-7 and HepG2Induces cell cycle arrest at the G2/M phase. africaresearchconnects.comnih.gov
Compound 8HT-29 (Colon)Induces cell growth arrest at the G2/M phase. nih.gov
Unnamed DerivativeHepG2Arrests cell growth at the G2/M phase. researchgate.net

In addition to halting cell cycle progression, analogs of this compound are potent inducers of apoptosis, or programmed cell death. This is a crucial anti-cancer mechanism that eliminates malignant cells.

Studies have shown that these compounds can trigger both early and late-stage apoptosis. researchgate.netafricaresearchconnects.com For example, compound 22 was observed to promote apoptosis in MCF-7 cancer cells. africaresearchconnects.comnih.gov The mechanism behind this involves the modulation of key regulatory proteins in the apoptotic cascade. Specifically, compound 22 increased the expression of the pro-apoptotic protein BAX by 2.8-fold while reducing the level of the anti-apoptotic protein Bcl-2 by 2.2-fold. nih.gov This shift in the BAX/Bcl-2 ratio is a critical event that favors apoptosis.

Furthermore, the activation of caspases, which are the executioner enzymes of apoptosis, has been documented. Compound 22 led to a 2.9-fold and 2.8-fold increase in the levels of caspase-8 and caspase-9, respectively, in treated MCF-7 cells. nih.gov In a separate study, compound 8 significantly increased the total apoptotic ratio by 19.1-fold in the HT-29 cell line. nih.gov This was accompanied by an 8.63-fold increase in the levels of caspase-3, another key executioner caspase. nih.gov

CompoundCell LineMechanism of Apoptosis InductionFold ChangeReference
Compound 22MCF-7Increased BAX (pro-apoptotic)+2.8 nih.gov
Reduced Bcl-2 (anti-apoptotic)-2.2 nih.gov
Increased Caspase-8+2.9 nih.gov
Increased Caspase-9+2.8 nih.gov
Compound 8HT-29Increased Total Apoptotic Ratio+19.1 nih.gov
Increased Caspase-3+8.63 nih.gov

The nuclear factor-kappa B (NFκB) signaling pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. The ability of this compound analogs to inhibit this pathway has been a subject of investigation.

In one study, the analog designated 7l was tested for its ability to prevent the activation of NFκB induced by tumor necrosis factor-alpha (TNF-α). nih.gov The experiments were conducted in HEK293 cells that were stably transfected with an NFκB enhancer driving a luciferase reporter gene. The results demonstrated that compound 7l could inhibit TNF-α induced NFκB activation in a dose-dependent manner. nih.gov The half-maximal effective concentration (EC50) for this inhibition was calculated to be 6.65 μM. nih.gov This finding suggests a potential anti-inflammatory and anti-cancer role for these compounds through the modulation of the NFκB pathway. nih.govnih.gov

CompoundCell LineAssayEffectEC50Reference
7lHEK293Luciferase Reporter AssayInhibition of TNF-α induced NFκB activation6.65 μM nih.gov

Vascular endothelial growth factor (VEGF) is a potent signaling protein that promotes angiogenesis and increases vascular permeability, processes that are crucial for tumor growth and metastasis. The ability to inhibit VEGF-induced signaling is a key therapeutic strategy.

Certain this compound analogs have been evaluated for their effects on VEGF-induced permeability in primary bovine retinal endothelial cells (BREC). nih.gov In these in vitro assays, the analog 7l was shown to inhibit VEGF-induced permeability. nih.gov A previously developed atypical protein kinase C (aPKC) inhibitor, compound 1, which shares the thieno[2,3-d]pyrimidine core, was used as a positive control and exhibited an EC50 of 3 μM in the same assay. nih.gov These findings indicate that this class of compounds can interfere with the signaling cascade initiated by VEGF, thereby potentially reducing vascular leakage associated with various pathological conditions. nih.govnih.gov

CompoundCell LineAssayEffectEC50Reference
7lBRECVEGF-induced permeability assayInhibition of vascular permeabilityNot explicitly stated nih.gov
1BRECVEGF-induced permeability assayInhibition of vascular permeability3 μM nih.gov

Future Directions and Research Perspectives

Design and Synthesis of Next-Generation Thieno[2,3-d]pyrimidin-6-ylmethanamine Analogs

The design and synthesis of next-generation analogs of this compound are centered on optimizing potency, selectivity, and pharmacokinetic properties. Synthetic strategies often begin with the construction of the core thieno[2,3-d]pyrimidine (B153573) ring system, which can be achieved through various established methods, such as the Gewald reaction. nih.govsemanticscholar.orgnih.gov This reaction, utilizing a cycloketone, ethyl cyanoacetate, and sulfur, provides a versatile entry point to substituted 2-aminothiophene-3-carboxylates, key intermediates for the subsequent pyrimidine (B1678525) ring formation. semanticscholar.orgnih.gov

The functionalization of the thieno[2,3-d]pyrimidine scaffold is a key aspect of analog design. Modifications at different positions of the heterocyclic core can significantly influence biological activity. For instance, the introduction of various substituents at the C2 and C4 positions has been a common strategy to explore structure-activity relationships (SAR). nih.govnih.gov The synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones has been achieved through one-pot reactions, demonstrating the feasibility of generating diverse analogs. nih.gov

Furthermore, the incorporation of a lipophilic cycloalkyl ring has been shown to enhance the anticancer activity of some thieno[2,3-d]pyrimidine derivatives. semanticscholar.org This highlights the importance of modulating the physicochemical properties of the analogs to improve their therapeutic profile. The synthesis of hybrid molecules, where the thieno[2,3-d]pyrimidine moiety is fused with other heterocyclic systems like triazines or pyrimidines, represents another promising approach to generate novel chemical entities with potentially unique biological activities. acgpubs.org

Synthetic Approaches for Thieno[2,3-d]pyrimidine Analogs
Synthetic MethodKey Intermediates/ReagentsPurpose of ModificationReference
Gewald ReactionCycloketone, ethyl cyanoacetate, sulfurCore scaffold synthesis nih.govsemanticscholar.orgnih.gov
One-pot Multi-component Reaction2H-thieno[2,3-d] nih.govacs.orgoxazine-2,4(1H)-diones, aromatic aldehydes, benzylamineGeneration of diverse 2,3-disubstituted analogs nih.gov
Cyclization with IsocyanatesThiophene (B33073) derivatives, isocyanatesFormation of the pyrimidine ring researchgate.net
Nucleophilic SubstitutionChlorinated thienopyrimidine derivatives, various nucleophilesIntroduction of diverse functional groups acgpubs.org

Exploration of Novel Biological Targets for Thienopyrimidine Scaffolds

The structural similarity of the thieno[2,3-d]pyrimidine scaffold to purine (B94841) bases makes it an ideal framework for targeting a wide range of biological macromolecules. researchgate.netnih.gov While significant research has focused on its anticancer properties, particularly as kinase inhibitors, the therapeutic potential of this scaffold extends to other disease areas. nih.govacs.orgrsc.orgnih.govnih.govnih.gov

Oncology: In the realm of oncology, thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various protein kinases involved in cancer progression. These include:

Phosphoinositide 3-kinases (PI3Ks): Several studies have reported the design and synthesis of thieno[2,3-d]pyrimidine-based PI3K inhibitors, which are crucial components of the PI3K/AKT/mTOR signaling pathway. nih.govacs.orgnih.gov

Receptor Tyrosine Kinases (RTKs): This scaffold has been utilized to develop dual inhibitors of c-Met and VEGFR-2, as well as inhibitors of EGFR. nih.govnih.govnih.gov

Fms-like tyrosine kinase 3 (FLT3): Thienopyrimidine analogs have shown promising inhibitory activity against FLT3, a target in acute myeloid leukemia. semanticscholar.orgsemanticscholar.org

Inflammation: The anti-inflammatory potential of thienopyrimidine derivatives has also been explored. Certain analogs have been shown to inhibit enzymes such as 15-lipoxygenase (15-LOX) and cyclooxygenases (COX-1/COX-2), which are key mediators of the inflammatory response. nih.gov

Infectious Diseases: The thieno[2,3-d]pyrimidine scaffold has demonstrated activity against various pathogens, suggesting its potential for the development of novel anti-infective agents. nih.govresearchgate.net This includes antibacterial, antifungal, and antiviral properties. nih.govnih.govresearchgate.net For instance, some derivatives have been evaluated as reverse transcriptase inhibitors for HIV-1. nih.gov

Biological Targets of Thieno[2,3-d]pyrimidine Derivatives
Therapeutic AreaBiological TargetReference
OncologyPI3K, mTOR nih.govacs.orgnih.gov
c-Met, VEGFR-2, EGFR nih.govnih.govnih.gov
FLT3 semanticscholar.orgsemanticscholar.org
Inflammation15-LOX, COX-1/COX-2 nih.gov
Infectious DiseasesReverse Transcriptase (HIV-1) nih.gov

Advanced Computational Modeling for Mechanism-Based Ligand Design and Optimization

The integration of advanced computational modeling has become an indispensable tool in the rational design and optimization of thieno[2,3-d]pyrimidine-based ligands. Techniques such as molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) studies provide valuable insights into the molecular interactions between the ligands and their biological targets. nih.govtandfonline.comnih.govtandfonline.comresearchgate.net

Molecular docking studies are frequently employed to predict the binding modes of newly designed compounds within the active site of a target protein. nih.govtandfonline.com This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.net For example, docking studies have been used to elucidate the binding of thieno[2,3-d]pyrimidine derivatives to the ATP-binding pocket of various kinases, guiding the design of more potent inhibitors. nih.govresearchgate.net

MD simulations offer a dynamic perspective on ligand-receptor interactions, providing information on the conformational changes and stability of the complex over time. nih.govtandfonline.comresearchgate.net This can help in refining the binding poses predicted by docking and in understanding the energetic contributions of different interactions. tandfonline.com

DFT calculations are utilized to investigate the electronic properties of the synthesized compounds, which can influence their reactivity and binding characteristics. tandfonline.comnih.gov These computational approaches, when used in conjunction with experimental data, facilitate a more efficient and targeted approach to ligand optimization. nih.gov

Strategic Integration of Synthetic and Biological Methodologies for Compound Discovery

The discovery of novel this compound-based therapeutic agents relies on a strategic and iterative integration of synthetic chemistry and biological evaluation. nih.govresearchgate.net This multidisciplinary approach allows for the systematic exploration of chemical space and the rapid identification of promising lead compounds.

The process typically begins with the design and synthesis of a library of analogs based on a particular pharmacophore or a hit compound identified from screening. nih.govresearchgate.net These compounds are then subjected to a battery of in vitro biological assays to assess their activity against the target of interest and their selectivity against related targets. nih.govacs.org

The data obtained from these biological evaluations, including IC50 values and structure-activity relationships (SAR), are then fed back into the design process. nih.govrsc.org This iterative cycle of design, synthesis, and testing allows for the progressive optimization of the lead compounds to improve their potency, selectivity, and drug-like properties. nih.gov Furthermore, promising compounds from in vitro studies are often advanced to cell-based assays to evaluate their efficacy in a more physiologically relevant context. nih.govrsc.org This integrated approach ensures that the development of new thieno[2,3-d]pyrimidine-based drugs is both efficient and guided by empirical data.

Q & A

Q. What are the standard synthetic routes for preparing thieno[2,3-d]pyrimidin-6-ylmethanamine derivatives, and how are intermediates characterized?

this compound derivatives are typically synthesized via multi-step heterocyclic annulation. A common route involves reacting 2,4-dichlorothieno[2,3-d]pyrimidine with phenols or amines under reflux conditions (acetone or methanol), followed by acid-amine coupling reactions to introduce functional groups . Intermediates are characterized using IR, 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm regioselectivity and purity. For example, the amine intermediate (6a-b in Scheme 1 of ) is validated by NH2_2 stretching vibrations in IR (3200–3400 cm1^{-1}) and distinct proton signals for the methanamine group at δ 3.8–4.2 ppm in 1H^1H-NMR .

Q. How are this compound derivatives screened for initial biological activity?

Initial screening focuses on antimicrobial and anticancer assays. For antimicrobial activity, derivatives are tested against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using disk diffusion or broth microdilution methods (CLSI guidelines) . Anticancer potential is evaluated via cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values calculated to prioritize lead compounds .

Q. What role do substituents play in modulating the solubility and stability of these compounds?

Substituents like trifluoromethyl (-CF3_3), methoxy (-OCH3_3), or alkyl chains (e.g., ethyl, propyl) enhance lipophilicity and metabolic stability. For instance, electron-withdrawing groups (e.g., -CF3_3) improve membrane permeability, while hydrophilic groups (e.g., -NH2_2) increase aqueous solubility. Stability studies in PBS (pH 7.4) and simulated gastric fluid are conducted to assess degradation kinetics .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives targeting dihydrofolate reductase (DHFR)?

Molecular docking and MD simulations predict binding modes to DHFR. For example, this compound derivatives interact with key residues (e.g., Ile7, Val115) via hydrogen bonding and π-π stacking. The sulfur atom in the thieno ring forms non-covalent contacts (3.4–3.9 Å) with DHFR’s hydrophobic pocket, which is critical for inhibitory activity . ADMET predictions (e.g., LogP, BBB permeability) further optimize pharmacokinetics .

Q. How can structural contradictions in bioactivity data (e.g., antimicrobial vs. anticancer) be resolved?

Contradictory results often arise from divergent mechanisms. For instance, trifluoromethyl-substituted derivatives may show strong antibacterial activity (MIC: 8 µg/mL) but weak anticancer effects (IC50_{50} > 50 µM) due to target selectivity. Dose-response profiling and off-target screening (e.g., kinase panels) clarify these discrepancies. Comparative SAR studies using analogs with varying substituents (e.g., 6-ethyl vs. 6-propyl) help identify structural motifs for specific applications .

Q. What advanced techniques validate the binding orientation of these compounds in enzyme complexes?

X-ray crystallography of ligand-enzyme complexes (e.g., DHFR-thieno[2,3-d]pyrimidine) confirms binding modes. For example, 2-amino-4-oxo-6-methyl derivatives adopt a "folate-like" orientation in DHFR, with the thieno ring aligned parallel to the nicotinamide cofactor. Mutagenesis studies (e.g., Tyr121Ala) further validate critical interactions .

Q. How are multi-step synthetic pathways optimized to improve yields of this compound derivatives?

Optimization involves solvent selection (e.g., HMPA for cyclization reactions), catalyst screening (e.g., NaCNBH3_3 for reductive amination), and microwave-assisted synthesis. For example, Dess-Martin periodinane (DMP) oxidation improves aldehyde intermediate yields from 60% to 91%, enabling efficient downstream coupling .

Methodological Resources

  • Synthesis Protocols : Stepwise procedures for acid-amine coupling (EDC/HOBt) and reductive amination (NaCNBH3_3, pH 6) .
  • Characterization Data : Reference 1H^1H-NMR shifts for methanamine protons (δ 3.8–4.2 ppm) and mass spectra fragmentation patterns .
  • Bioassay Guidelines : CLSI standards for antimicrobial testing and NCI protocols for cytotoxicity screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.